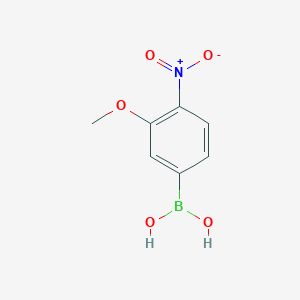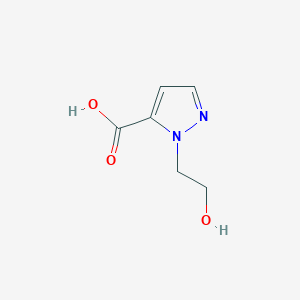
1-(3,4-Difluorophenyl)-2-methylpropan-1-ol
Overview
Description
Synthesis Analysis
While specific synthesis methods for “1-(3,4-Difluorophenyl)-2-methylpropan-1-ol” were not found, there are studies on the synthesis of related compounds. For instance, a study reported the asymmetric production of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol from 2-chloro-1-(3,4-difluorophenyl)ethanone in a monophasic aqueous system .
Scientific Research Applications
Synthesis of Blatter Radicals
1-(3,4-Difluorophenyl)-2-methylpropan-1-ol: is utilized in the synthesis of Blatter radicals. These radicals are important in the study of structural, redox, and magnetic properties of organic compounds . The difluorophenyl group contributes to the stability and reactivity of these radicals, which are essential for various catalytic processes.
Magnetic Property Analysis
The compound plays a role in the analysis of magnetic properties in organic materials. It forms part of the structure of paramagnets that are studied using EPR spectroscopy and magnetic susceptibility measurements . This research is crucial for developing new materials with specific magnetic properties.
Organic Synthesis Building Block
As a building block in organic synthesis, 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol is involved in the preparation of complex molecules. Its presence in the molecular structure affects the physical and chemical properties of the synthesized compounds, which can lead to the development of new drugs and materials.
Catalysis
In catalysis, this compound can be used to modify the behavior of catalysts, affecting the rate and outcome of chemical reactions. Its difluorophenyl moiety can influence the electronic properties of catalysts, thereby altering their activity and selectivity .
Material Science
The compound’s derivatives are investigated for their potential applications in material science. They can contribute to the design of new materials with desired properties such as conductivity, flexibility, and strength .
Drug Development
Research into 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol and its derivatives can lead to the discovery of new pharmacophores. These pharmacophores can serve as the foundation for the development of new therapeutic agents with improved efficacy and reduced side effects.
Electrochemical Studies
The electrochemical properties of compounds containing the 1-(3,4-Difluorophenyl) group are of interest in the development of batteries and sensors. Studies focus on their oxidation and reduction potentials, which are critical for energy storage and conversion applications .
Structural Analysis of Organic Compounds
This compound is also significant in the structural analysis of organic compounds. Its inclusion in molecular structures can affect crystal packing and intermolecular interactions, which are key factors in determining the properties and applications of organic materials .
Future Directions
properties
IUPAC Name |
1-(3,4-difluorophenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6,10,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYXACFXBRIOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-2-methylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1427517.png)
![Methyl 2-fluoro-4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1427520.png)
![benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1427521.png)




